molecular formula C28H33N5O3S B15412639 [1,1'-Biphenyl]-3-carboximidamide, 3'-[[[4-[[1-(1-iminoethyl)-4-piperidinyl]oxy]phenyl](methylsulfonyl)amino]methyl]-

[1,1'-Biphenyl]-3-carboximidamide, 3'-[[[4-[[1-(1-iminoethyl)-4-piperidinyl]oxy]phenyl](methylsulfonyl)amino]methyl]-

Cat. No.: B15412639
M. Wt: 519.7 g/mol
InChI Key: NSNKLQDKIRIFBD-UHFFFAOYSA-N
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Description

The compound [1,1'-Biphenyl]-3-carboximidamide, 3'-[[4-[[1-(1-iminoethyl)-4-piperidinyl]oxy]phenylamino]methyl]- (hereafter referred to as Compound A) is a structurally complex molecule featuring a biphenyl core substituted with carboximidamide groups and a methylsulfonylamino-piperidinyloxy phenyl moiety. Its synonyms include CHEMBL152661, CHEBI:354995, and KB-63695, with three commercial suppliers listed as of 1998 .

Properties

Molecular Formula

C28H33N5O3S

Molecular Weight

519.7 g/mol

IUPAC Name

3-[3-[[4-(1-ethanimidoylpiperidin-4-yl)oxy-N-methylsulfonylanilino]methyl]phenyl]benzenecarboximidamide

InChI

InChI=1S/C28H33N5O3S/c1-20(29)32-15-13-27(14-16-32)36-26-11-9-25(10-12-26)33(37(2,34)35)19-21-5-3-6-22(17-21)23-7-4-8-24(18-23)28(30)31/h3-12,17-18,27,29H,13-16,19H2,1-2H3,(H3,30,31)

InChI Key

NSNKLQDKIRIFBD-UHFFFAOYSA-N

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC(=CC=C3)C4=CC(=CC=C4)C(=N)N)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

(3S)-3-(Aminomethyl)piperidine-1-carboximidamide

This simpler piperidine derivative (C7H16N4) shares the carboximidamide functional group but lacks the biphenyl scaffold and methylsulfonyl substituents . Its aminomethyl group may facilitate interactions with charged residues in biological targets, though its reduced complexity limits direct functional equivalence to Compound A.

Structural and Functional Comparison Table

Property Compound A MI-490 (3S)-3-(Aminomethyl)piperidine-1-carboximidamide
Core Structure Biphenyl with carboximidamide Biphenyl with carboximidamide and sulfamoyl Piperidine with carboximidamide
Key Substituents Methylsulfonyl, piperidinyloxy phenyl tert-Butyl urea, sulfamoyl Aminomethyl
Molecular Weight Not Available (N/A) ~700 g/mol (estimated) 156.23 g/mol
Solubility Likely moderate (polar sulfonyl vs. hydrophobic biphenyl) Low (tert-butyl group increases hydrophobicity) High (small, polar structure)
Biological Activity Presumed protease inhibition (structural analogy) Confirmed trypsin inhibition (Kd ~10 nM) Unreported (likely precursor or fragment)

Mechanistic and Pharmacological Insights

  • MI-490 : Demonstrates strong trypsin inhibition (Kd ~10 nM) via interactions between its sulfamoyl group and the catalytic serine residue, with the tert-butyl urea enhancing hydrophobic pocket binding . This suggests that Compound A ’s methylsulfonyl group may similarly engage polar residues, though its piperidinyloxy substituent could introduce steric or electronic differences.
  • Piperidine Derivative : The absence of a biphenyl scaffold in this compound limits its utility as a protease inhibitor but highlights the carboximidamide group’s versatility in fragment-based drug design .

Q & A

Basic: What synthetic strategies are recommended for preparing [1,1'-Biphenyl]-3-carboximidamide derivatives, and how can reaction conditions be optimized?

Answer:
Key synthetic routes include:

  • Suzuki-Miyaura coupling for constructing the biphenyl core, with optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to enhance yields .
  • Post-functionalization to introduce the carboximidamide group via nitrile reduction or amidine formation .
  • Piperidinyl-oxy and methylsulfonyl groups added through nucleophilic substitution or sulfonylation reactions under controlled pH and temperature .

Optimization Parameters:

ParameterImpact on Yield/PurityExample Conditions
Catalyst loadingHigher loading accelerates coupling but may increase impurities2-5 mol% Pd catalyst
Solvent polarityPolar aprotic solvents (DMF, DMSO) improve solubility of intermediatesDMF at 80°C
Reaction timeExtended time for sulfonylation ensures complete substitution12–24 hours

Advanced: How can DFT calculations guide the design of [1,1'-Biphenyl]-3-carboximidamide derivatives for target-specific interactions?

Answer:

  • Electronic properties: DFT predicts electron density distribution, identifying nucleophilic/electrophilic sites. For example, the carboximidamide group’s lone pairs facilitate hydrogen bonding with biological targets .
  • Conformational analysis: Simulate rotational barriers of the biphenyl moiety to assess rigidity/flexibility for receptor binding .
  • Reactivity trends: Compare Fukui indices to prioritize sites for functionalization (e.g., fluorination at meta positions enhances metabolic stability) .

Case Study: DFT-guided modification of a related biphenyl compound improved binding affinity to mGluR2 by 30% through optimized π-π stacking .

Basic: What analytical methods are critical for characterizing structural and purity profiles of this compound?

Answer:

  • HPLC-MS: Quantifies purity (>95%) and detects trace impurities using C18 columns and methanol/buffer mobile phases (pH 4.6) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., biphenyl coupling constants, sulfonyl group integration) .
  • X-ray crystallography: Resolves stereochemistry of the piperidinyl and iminoethyl groups .

Validation: Cross-reference with pharmacopeial standards (USP/EP) for method robustness .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar biphenyl derivatives?

Answer:

  • Structure-Activity Relationship (SAR) analysis: Systematically compare substituent effects. For example, fluorination at specific positions may enhance kinase inhibition but reduce solubility .
  • Assay standardization: Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize variability .
  • Meta-analysis: Pool data from kinase inhibition assays (IC₅₀) and molecular docking to identify outliers .

Example: A methylsulfonyl-substituted biphenyl showed conflicting cytotoxicity data; reevaluation under standardized hypoxia conditions clarified its selectivity .

Basic: How do substituents like fluorine or methylsulfonyl groups influence physicochemical properties?

Answer:

  • Fluorine: Increases lipophilicity (logP ↑ by 0.5–1.0) and metabolic stability via C-F bond inertness .
  • Methylsulfonyl: Enhances solubility in polar solvents (e.g., logS improvement by 0.3–0.5) and stabilizes protein interactions via sulfone-oxygen hydrogen bonds .
  • Piperidinyl-oxy: Introduces basicity (pKa ~8.5), affecting protonation state in physiological environments .

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